8-Methylquinolin-3-OL
Description
8-Methylquinolin-3-OL is a quinoline derivative featuring a methyl group at position 8 and a hydroxyl group at position 3. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely studied for their diverse applications in corrosion inhibition, catalysis, and pharmaceuticals. The methyl and hydroxyl substituents in 8-Methylquinolin-3-OL contribute to its unique physicochemical properties, such as solubility in polar solvents and thermal stability.
Synthesis of this compound typically involves selective alkylation and hydroxylation of the quinoline backbone.
Properties
IUPAC Name |
8-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIFAKVYMNTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-3-OL typically involves the modification of the quinoline nucleus. One common method is the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 8-Methylquinolin-3-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
8-Methylquinolin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of 8-Methylquinolin-3-OL involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes.
Antimalarial Activity: Interferes with the heme detoxification process in Plasmodium species, leading to the accumulation of toxic heme and parasite death.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline Derivatives
Key Findings:
Methyl vs. Bulkier Groups: The methyl group at position 8 enhances solubility in non-polar matrices (e.g., gasoline) compared to bulkier isopropyl or ethyl substituents, which may improve performance as additives but reduce thermal stability .
Functional Group Influence: Methoxy groups (e.g., 5-Methoxy-8-quinolinol) increase solubility in polar solvents due to hydrogen bonding, whereas alkyl groups (methyl, ethyl) favor solubility in organic phases. Hydroxyl groups at position 8 (common in commercial derivatives) enhance chelation properties but may limit compatibility with non-polar industrial formulations.
Practical Performance: Corrosion Inhibition: Derivatives with electron-donating groups (e.g., 8-Methylquinolin-3-OL) show promise in forming protective films on metal surfaces, though bulkier substituents (e.g., isopropyl) may hinder adsorption efficiency. Gasoline Additives: Methyl and ethyl derivatives are hypothesized to outperform hydroxyl-rich analogs due to better fuel compatibility and oxidative stability .
Biological Activity
8-Methylquinolin-3-OL is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
8-Methylquinolin-3-OL features a hydroxyl group at the 3-position and a methyl group at the 8-position of the quinoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The compound is characterized by its ability to interact with various biomolecules, contributing to its wide-ranging effects in biological systems.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₇N₁O |
| Molecular Weight | 145.16 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | 120-123 °C |
1. Antimicrobial Activity
Research indicates that 8-Methylquinolin-3-OL exhibits significant antimicrobial properties against various microbial species. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, studies have demonstrated that this compound can effectively disrupt bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies revealed that 8-Methylquinolin-3-OL can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, it has been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity .
3. Neuroprotective Effects
Emerging evidence suggests that 8-Methylquinolin-3-OL may possess neuroprotective properties as well. In experimental models of neurodegenerative diseases, such as Alzheimer's disease, it has shown potential in inhibiting amyloid-beta aggregation and protecting neuronal cells from glutamate-induced toxicity .
The biological activity of 8-Methylquinolin-3-OL can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to bind to DNA and inhibit essential enzymes involved in DNA replication contributes to its antimicrobial and anticancer activities.
- Metal Chelation : Its hydroxyl group allows for chelation of metal ions, which may play a role in its neuroprotective effects by reducing metal-induced oxidative stress.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of 8-Methylquinolin-3-OL is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has moderate bioavailability, with absorption affected by its solubility characteristics. Further research is needed to elucidate its metabolism and excretion pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 8-Methylquinolin-3-OL demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a recent investigation into its anticancer properties, 8-Methylquinolin-3-OL was tested against human lung carcinoma (A549) cells. Results indicated a significant reduction in cell viability (up to 70%) at concentrations of 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
